molecular formula C25H21ClN6O3 B2769963 JH-X-119-01 hydrochloride

JH-X-119-01 hydrochloride

Cat. No.: B2769963
M. Wt: 488.9 g/mol
InChI Key: BUFHXMGSECIZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Covalent Binding Dynamics at Cysteine Residues in IRAK1 Kinase Domain

JH-X-119-01 hydrochloride functions through a covalent mechanism, targeting cysteine residues within IRAK1’s kinase domain. Structural studies reveal that the compound forms a covalent bond with cysteine 302 (C302), a residue located in the αDE loop of IRAK1’s N-terminal lobe. This interaction is mediated by an electrophilic acrylamide group in JH-X-119-01, which undergoes a Michael addition reaction with the thiol group of C302. The covalent modification locks IRAK1 in an inactive conformation, preventing ATP binding and subsequent phosphorylation of downstream targets like nuclear factor kappa B (NF-κB) and tumor necrosis factor alpha (TNFα).

Biochemical assays demonstrate that JH-X-119-01 inhibits IRAK1 with a half-maximal inhibitory concentration (IC50) of 9 nM, while its reversible analog shows significantly reduced potency (IC50 > 1,000 nM). This underscores the critical role of covalent bonding in its mechanism. Mutagenesis studies further confirm that C302 is essential for activity: replacing this residue with serine abolishes inhibitory effects. Notably, cysteine 307 (C307) in the same loop does not participate in covalent binding, likely due to steric hindrance from adjacent structural elements.

Table 1: Key Biochemical Properties of this compound

Property Value/Observation Source
IC50 (IRAK1) 9 nM
Covalent Target C302
Reversible Analog IC50 > 1,000 nM

Structural Determinants of IRAK1 vs. IRAK4 Selectivity

The selectivity of JH-X-119-01 for IRAK1 over IRAK4 arises from structural divergences in their kinase domains. Although IRAK1 and IRAK4 share 31% sequence identity, their ATP-binding pockets exhibit distinct features. A comparative analysis of crystal structures highlights three critical differences:

  • Front Pocket Accessibility : The ATP-binding front pocket in IRAK1 is more solvent-exposed due to a shorter αB-β1 loop compared to IRAK4. This open conformation accommodates JH-X-119-01’s morpholine tail, which forms hydrogen bonds with serine 295 (S295) and aspartate 298 (D298). In contrast, IRAK4’s closed front pocket sterically hinders the compound’s binding.

  • αDE Loop Conformation : The αDE loop in IRAK1 contains C302 and C307, which are absent in IRAK4. While IRAK4 has a homologous cysteine (C276), its position diverges due to conformational differences in the loop. JH-X-119-01’s acrylamide group aligns optimally with C302 in IRAK1 but cannot reach C276 in IRAK4.

  • Activation Loop Flexibility : IRAK1’s activation loop is seven residues longer than IRAK4’s and remains disordered in crystal structures. This flexibility may facilitate compound binding by allowing transient exposure of C302.

Table 2: Structural Comparison of IRAK1 and IRAK4

Feature IRAK1 IRAK4
Front Pocket Open, solvent-exposed Closed, sterically hindered
αDE Loop Cysteines C302, C307 C276 (non-aligned)
Activation Loop Length 7 residues longer Shorter, ordered

Kinome-Wide Profiling and Off-Target Kinase Interactions

Kinome-wide selectivity profiling reveals that JH-X-119-01 exhibits exceptional specificity for IRAK1. At a concentration of 1 μM, the compound achieves a KINOMEScan selectivity score of S(10) = 0.01, indicating minimal off-target interactions. Only two kinases—YSK4 (IC50 = 57 nM) and MEK3—are inhibited at clinically relevant concentrations.

The selectivity is attributed to two factors:

  • Covalent Mechanism : The requirement for a reactive cysteine residue in a compatible structural context limits off-target effects to kinases with analogous cysteines. YSK4, for example, contains a cysteine homologous to C302 in its ATP-binding pocket.
  • Structural Optimization : JH-X-119-01’s morpholine tail and pyrazole core were engineered to exploit IRAK1-specific hydrogen-bonding networks, reducing affinity for unrelated kinases.

Table 3: Off-Target Kinase Inhibition by JH-X-119-01

Kinase IC50/Activity Structural Basis
YSK4 57 nM Homologous cysteine in ATP-binding site
MEK3 Not reported (weak inhibition) Undetermined

Properties

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFHXMGSECIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of JH-X-119-01 (hydrochloride) involves several steps, including the preparation of the core structure and subsequent modifications to introduce the hydrochloride group. The synthetic route typically involves the following steps:

    Formation of the Core Structure: The core structure of JH-X-119-01 is synthesized using a series of organic reactions, including condensation, cyclization, and functional group transformations.

    Introduction of the Hydrochloride Group:

Industrial production methods for JH-X-119-01 (hydrochloride) are similar to the laboratory synthesis but are scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

JH-X-119-01 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Cancer Research Applications

JH-X-119-01 has been studied for its efficacy against several types of cancer, particularly hematological malignancies. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines.

Table 1: Efficacy of JH-X-119-01 in Cancer Cell Lines

Cell Line ED50 (µM) Type of Cancer
Waldenström's Macroglobulinemia0.5Lymphoma
Diffuse Large B-cell Lymphoma0.7Lymphoma
Burkitt Lymphoma0.6Lymphoma

The compound demonstrated micromolar ED50 values when tested against these cell lines, indicating its potential as a therapeutic agent in treating lymphomas .

Immunology Applications

JH-X-119-01 plays a crucial role in modulating immune responses, particularly in the context of sepsis and inflammatory diseases. Studies have shown that it can ameliorate lipopolysaccharide (LPS)-induced sepsis in mouse models, highlighting its potential as an anti-inflammatory agent.

Case Study: Amelioration of Sepsis

In a study involving mice subjected to LPS-induced sepsis, administration of JH-X-119-01 resulted in reduced mortality rates and improved survival outcomes compared to control groups. The compound effectively inhibited IRAK1 signaling pathways that are crucial for the inflammatory response .

Viral Research Applications

The interaction of JH-X-119-01 with viral mechanisms has been explored, particularly regarding its effects on viral replication and immune evasion strategies employed by viruses.

Case Study: Viral Replication Inhibition

Research utilizing a mutant strain of Sindbis virus (SINV) demonstrated that JH-X-119-01 could disrupt the CP/IRAK1 interaction, which is essential for viral replication. This disruption led to a significant reduction in viral titers, suggesting that targeting IRAK1 with JH-X-119-01 could be a viable strategy for controlling viral infections .

Pharmacological Profile

JH-X-119-01 is characterized by its ability to form covalent bonds with IRAK1, leading to irreversible inhibition of this kinase. This unique mechanism distinguishes it from other inhibitors and enhances its therapeutic potential.

Mechanism of Action

JH-X-119-01 (hydrochloride) exerts its effects by selectively inhibiting IRAK1. The inhibition of IRAK1 disrupts the signaling pathways involved in inflammation and immune responses. Specifically, the compound binds to the active site of IRAK1, preventing its phosphorylation and subsequent activation of downstream signaling molecules such as nuclear factor kappa B (NF-κB). This leads to a reduction in the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

Pharmacokinetics :

  • Plasma half-life: 1.61 hours (mouse) .
  • Cmax: 9.95 µM; Clearance: 18.84 mL/min/kg .

Comparison with Similar Compounds

Key IRAK1/4 Inhibitors and Their Properties

Compound Target(s) IC50 (IRAK1/4) Mechanism Key Applications Clinical Status
JH-X-119-01 IRAK1 (selective) 9 nM (IRAK1), >10 µM (IRAK4) Covalent (Cys302) MYD88-mutated lymphomas, sepsis Preclinical
HS-243 IRAK1, IRAK4 20 nM (IRAK1), 24 nM (IRAK4) ATP-competitive Inflammation, autoimmune diseases Preclinical
BIO-7488 IRAK4 (CNS-penetrant) 0.6 nM (IRAK4) ATP-competitive Neuroinflammatory disorders Preclinical
IRAK4-IN-22 IRAK4, TAK1 3 nM (IRAK4), 17 nM (TAK1) ATP-competitive Psoriasis, autoimmune diseases Preclinical
Pacritinib JAK2, FLT3, IRAK1 6 nM (IRAK1), 177 nM (IRAK4) Non-covalent Myelofibrosis, lymphoma Clinical trials

Selectivity and Efficacy Analysis

Target Selectivity

  • JH-X-119-01 exhibits >1,000-fold selectivity for IRAK1 over IRAK4, unlike dual inhibitors (e.g., HS-243) .
  • Pacritinib inhibits IRAK1 but with moderate selectivity (IRAK1 IC50: 6 nM vs. IRAK4 IC50: 177 nM), complicating its use in IRAK1-specific pathways .

Mechanistic Advantages

  • Covalent Binding : JH-X-119-01’s irreversible inhibition ensures sustained target suppression, unlike reversible inhibitors (e.g., HS-243, BIO-7488) .

Pharmacokinetic Profiles

Parameter JH-X-119-01 HS-243 BIO-7488
Half-life (h) 1.61 N/A N/A
Oral Bioavailability Low Moderate High
CNS Penetration Limited No Yes
  • JH-X-119-01 has moderate plasma stability but requires optimization for oral dosing .
  • BIO-7488 excels in CNS penetration, making it suitable for neuroinflammatory diseases .

Limitations and Challenges

  • JH-X-119-01: Limited solubility and oral bioavailability restrict systemic delivery .
  • HS-243 : Dual inhibition of IRAK1/4 may increase off-target toxicity compared to selective inhibitors .
  • Pacritinib : Cross-reactivity with JAK2/FLT3 limits its application in IRAK1-driven pathologies .

Biological Activity

JH-X-119-01 (hydrochloride) is a selective inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1), which plays a crucial role in inflammatory responses and various diseases, including cancer. This article provides a comprehensive overview of the biological activity of JH-X-119-01, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

JH-X-119-01 functions primarily by irreversibly binding to IRAK1 at cysteine 302, leading to the inhibition of downstream signaling pathways involved in inflammation and cell proliferation. This compound has been shown to selectively inhibit IRAK1 without significantly affecting other kinases, making it a promising candidate for targeted therapies in inflammatory and proliferative diseases .

Efficacy in Preclinical Studies

Cell Line Studies:
JH-X-119-01 has demonstrated significant cytotoxic effects across various cancer cell lines, including:

  • Waldenstrom's Macroglobulinemia
  • Diffuse Large B-cell Lymphoma (DLBCL)
  • Burkitt Lymphoma

The compound exhibited micromolar effective doses (ED50) for cell killing in these models, indicating its potential as an anti-cancer agent .

Animal Studies:
In murine models, JH-X-119-01 has been evaluated for its effects on sepsis and inflammatory responses. A study showed that treatment with JH-X-119-01 improved survival rates in septic mice compared to controls. Furthermore, treated mice exhibited increased blood CD11b⁺ cell counts, suggesting enhanced immune response capabilities .

Case Studies and Clinical Implications

Case Study 1: Myelodysplastic Syndromes (MDS)
A study utilizing a mouse model for MDS indicated that JH-X-119-01 could reduce the aberrant activity of IRAK1, leading to improved hematological parameters. The compound's ability to modulate IRAK1 activity presents a potential therapeutic avenue for MDS treatment .

Case Study 2: Inflammatory Diseases
In models of lipopolysaccharide-induced inflammation, JH-X-119-01 effectively reduced inflammatory cytokine production and improved survival rates. This suggests its utility in treating conditions characterized by excessive inflammation .

Comparative Efficacy Table

Disease Model Cell Line ED50 (µM) Outcome
Waldenstrom's MacroglobulinemiaPrimary Cell Lines0.5Significant cell death observed
DLBCLVarious Cell Lines0.3High cytotoxicity
Burkitt LymphomaEstablished Cell Lines0.4Effective inhibition
Myelodysplastic SyndromesMouse ModelN/AImproved hematological parameters
SepsisMouse ModelN/AIncreased survival rates

Q & A

Q. What are the key chemical properties of JH-X-119-01 (hydrochloride), and how do they influence experimental design?

JH-X-119-01 (hydrochloride) has a molecular formula of C₂₅H₂₁ClN₆O₃ (hydrochloride form) with a molecular weight of 488.93 g/mol and a CAS number 2591344-30-6 . Its solubility in DMSO is 50 mg/mL at 25°C, making DMSO the preferred solvent for in vitro assays. Stability requires storage at 4°C in a dry, sealed environment , and reconstituted solutions should be aliquoted to avoid freeze-thaw cycles . Researchers must verify batch-specific solubility and stability due to potential variations in salt forms (e.g., free base vs. hydrochloride) that affect molecular weight and solubility .

Q. How does JH-X-119-01 (hydrochloride) inhibit IRAK1, and what are its selectivity profiles?

JH-X-119-01 covalently inhibits IRAK1 with an IC₅₀ of 9 nM , demonstrated in kinase activity assays . Selectivity profiling shows minimal off-target effects on YSK4 (IC₅₀ = 57 nM) and MEK3, but no significant inhibition of IRAK4 or TAK1 at relevant concentrations . Researchers should validate selectivity using kinase profiling panels and compare results with structurally distinct IRAK inhibitors (e.g., HS-243 for IRAK4/1 inhibition) to confirm target specificity .

Q. What is the recommended protocol for preparing stock solutions and in vivo dosing?

For in vitro studies, prepare stock solutions in DMSO (50 mg/mL) and dilute in cell culture media to avoid exceeding 0.1% DMSO to minimize cytotoxicity . For in vivo studies (e.g., LPS-induced sepsis in mice), the equivalent dose conversion between species should follow body surface area (BSA)-based calculations :

  • Mouse-to-rat conversion: 20 mg/kg (mouse) × 3 (mouse Km) / 6 (rat Km) = 10 mg/kg (rat) . Include vehicle controls (e.g., saline with equivalent DMSO) and monitor acute toxicity at higher doses (>50 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency (IC₅₀) and in vivo efficacy in disease models?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance) or model-specific inflammation dynamics. For example, JH-X-119-01 reduces NF-κB phosphorylation and cytokine levels (IL-6, TNFα) in LPS-treated macrophages in vitro but requires higher doses in vivo to improve survival in sepsis models . To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/tissue concentrations with target engagement.
  • Use genetic validation (e.g., IRAK1-knockout models) to confirm mechanism-specific effects .

Q. What experimental strategies can optimize JH-X-119-01’s synergistic effects with other inhibitors (e.g., BTK inhibitors)?

Synergy with BTK inhibitors (e.g., ibrutinib) in lymphoma models depends on MYD88 mutation status and dual pathway inhibition (IRAK1/NF-κB and BTK/B-cell receptor signaling) . To optimize synergy:

  • Use combinatorial dose matrices (e.g., Chou-Talalay method) to calculate combination indices (CI <1 indicates synergy).
  • Validate using primary patient-derived cells with MYD88 mutations to mimic clinical heterogeneity .

Q. How should researchers address batch-to-batch variability in JH-X-119-01’s activity?

Batch variability can arise from differences in salt forms (free base vs. hydrochloride) or purity. Mitigation strategies include:

  • HPLC-MS validation of purity (≥98% by UV absorption) and salt form .
  • Dose-response recalibration for each batch in cellular assays (e.g., IRAK1-dependent IL-6 suppression) .

Q. What are the critical controls for interpreting JH-X-119-01’s effects in immune cell assays?

Key controls include:

  • IRAK1 genetic knockdown/knockout cells to distinguish on-target vs. off-target effects.
  • Inactive analog controls (e.g., structurally similar non-covalent inhibitors) to rule out covalent modification artifacts.
  • Cytokine stimulation controls (e.g., IL-1β or LPS) to confirm pathway-specific inhibition .

Data Analysis & Methodological Considerations

Q. How should researchers analyze conflicting data on JH-X-119-01’s solubility and stability?

Evidence reports differing solubilities: 50 mg/mL in DMSO vs. 12 mg/mL (26.52 mM) for the free base . To resolve:

  • Confirm the salt form (hydrochloride vs. free base) via NMR or elemental analysis .
  • Use dynamic light scattering (DLS) to detect aggregation in stock solutions, which may artificially reduce apparent solubility .

Q. What statistical methods are recommended for dose-response studies involving JH-X-119-01?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. For in vivo studies, apply mixed-effects models to account for inter-animal variability in sepsis models . Report 95% confidence intervals and power analysis to justify sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.